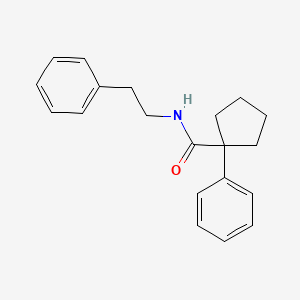
N-phenethyl-1-phenylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenethyl-1-phenylcyclopentanecarboxamide, commonly known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive enhancing properties. Phenylpiracetam is a modified version of piracetam, which is the first nootropic drug developed. Phenylpiracetam has been found to improve memory, learning, and cognitive function, making it a popular supplement among students, athletes, and professionals.
Scientific Research Applications
1. Photoprotection and Antiaging Properties
N-phenethyl caffeamide (K36) has shown promising results as an antioxidant and antiphotoaging agent. Studies reveal its potential in inhibiting type I procollagen degradation and stimulating collagen synthesis in human skin fibroblasts. Further, K36 exhibits anti-inflammatory and antiphotoaging activities, potentially making it a valuable ingredient in cosmetic and skincare products for antiaging purposes (Y. Kuo et al., 2015).
2. Cancer Chemoprevention
Phenethyl isothiocyanate (PEITC) and related compounds, including N-phenethyl derivatives, have been explored for their chemopreventive properties against cancer. PEITC has been shown to activate c-Jun N-terminal kinase 1 (JNK1), which plays a role in the regulation of Phase II detoxifying enzymes, contributing to its chemopreventive efficacy (R. Yu et al., 1996).
3. Opioid Analgesic Research
N-Phenethyl derivatives related to fentanyl, an opioid analgesic, have been studied for their potential analgesic properties and receptor binding affinities. These compounds, including variants of N-phenethyl-1-phenylcyclopentanecarboxamide, have shown varying degrees of agonist and antagonist properties at opioid receptors, indicating potential for development as analgesics (J. Bagley et al., 1989).
4. Neuroprotection and Anti-Inflammatory Activity
Phenylethanoid glycosides, which include phenethyl derivatives, exhibit diverse bioactivities such as neuroprotection, anti-inflammatory, antioxidant, and immunomodulatory effects. Their pharmacokinetic properties also make them significant in medicinal chemistry research (Zhenzhen Xue et al., 2016).
5. Antimicrobial Activity
Studies on N-(phenethyl)piperazinyl quinolone derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative microorganisms. This indicates the potential of N-phenethyl derivatives in developing new antimicrobial agents (A. Foroumadi et al., 2006).
properties
IUPAC Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-19(21-16-13-17-9-3-1-4-10-17)20(14-7-8-15-20)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMFVWEVFLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330864 |
Source


|
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
CAS RN |
512795-97-0 |
Source


|
| Record name | 1-phenyl-N-(2-phenylethyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001330864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2465790.png)
![1-[3-(Adamantan-1-yl)imidazo[1,5-a]pyridin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2465791.png)
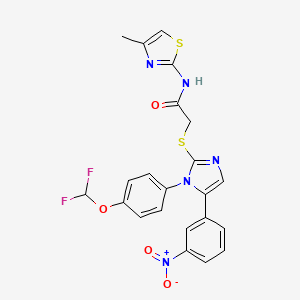
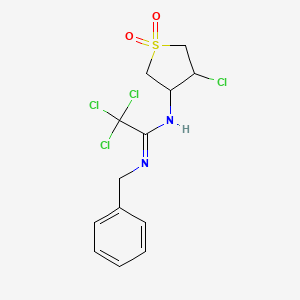
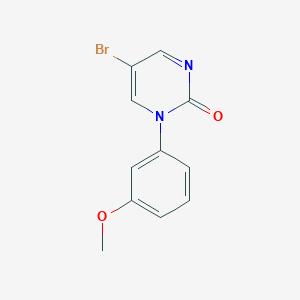
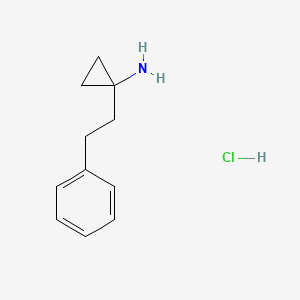
![N-(2-chloro-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)phenyl)acetamide](/img/structure/B2465803.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)
![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)
![1-(Tert-butoxycarbonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2465806.png)
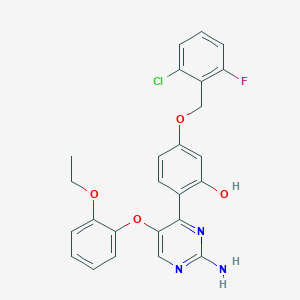
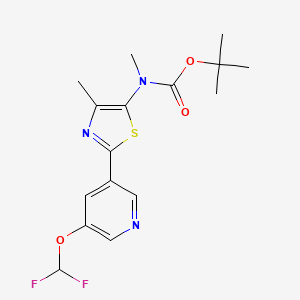
![6-(2,5-dimethylfuran-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2465810.png)